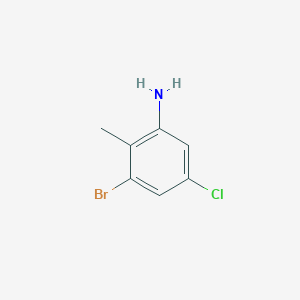

3-Bromo-5-chloro-2-methylaniline

Beschreibung

Chemical Name: 3-Bromo-5-chloro-2-methylaniline

CAS Number: 1166756-72-4

Molecular Formula: C₇H₇BrClN

Molecular Weight: 220.49 g/mol

Purity: ≥97% (HPLC)

Structural Features: This compound is a halogenated aniline derivative with bromo (Br), chloro (Cl), and methyl (CH₃) substituents at the 3-, 5-, and 2-positions of the benzene ring, respectively. Its structure confers unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical synthesis .

Eigenschaften

IUPAC Name |

3-bromo-5-chloro-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClN/c1-4-6(8)2-5(9)3-7(4)10/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGECTFQDFFAMKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Br)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20700191 | |

| Record name | 3-Bromo-5-chloro-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20700191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1166756-72-4 | |

| Record name | 3-Bromo-5-chloro-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20700191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

3-Bromo-5-chloro-2-methylaniline is primarily utilized in the following areas:

Chemistry

- Building Block for Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. The presence of bromine and chlorine allows for various substitution reactions, enhancing its utility in organic synthesis.

- Reactivity Studies: The compound participates in electrophilic aromatic substitution reactions, with the reaction pathway significantly influenced by temperature and solvent choice.

Biology

- Biological Activity Investigation: Research has focused on its potential interactions with biomolecules, including enzymes and receptors. It has been studied for its role in inhibiting certain cytochrome P450 enzymes, which are crucial for drug metabolism.

Medicine

- Pharmaceutical Development: this compound is explored for its therapeutic potential against various diseases. Its derivatives have shown promise in anticancer studies, indicating cytotoxic effects against cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer) cells.

Industry

- Material Development: The compound is employed in the development of new materials and chemical processes, particularly in the manufacture of dyes and agrochemicals.

Summary of Biological Activities

| Activity Type | Tested Compounds | Target Organisms/Cells | IC50/MIC Values |

|---|---|---|---|

| Antimicrobial | Derivatives | Various bacteria/fungi | 10 - 50 µg/mL |

| Anticancer | Derivatives | MCF7 cells | 15 - 30 µM |

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several derivatives based on this compound. The results indicated significant antimicrobial activity against a panel of bacterial species, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL. This suggests that structural modifications can enhance antimicrobial potency.

Study 2: Anticancer Screening

In another investigation focusing on anticancer properties, derivatives were screened against MCF7 cells using the Sulforhodamine B (SRB) assay. The results demonstrated moderate cytotoxicity with IC50 values between 15 to 30 µM. Molecular docking studies suggested effective binding to target proteins involved in cancer progression.

Wirkmechanismus

The mechanism by which 3-Bromo-5-chloro-2-methylaniline exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Key Structural Analogues

The following table compares 3-bromo-5-chloro-2-methylaniline with structurally related halogenated anilines, focusing on substituent positions, physical properties, and applications:

Key Differences

Substituent Positions :

- This compound exhibits a bromo group at position 3 and chloro at position 3. This arrangement enhances steric hindrance compared to isomers like 5-bromo-2-chloro-3-methylaniline , where halogens occupy adjacent positions (2 and 3) .

- 4-Bromo-5-chloro-2-methylaniline swaps bromine and chlorine positions (Br at 4, Cl at 5), altering electronic effects on the aromatic ring .

Physical Properties: Molecular Weight: The addition of chlorine in this compound increases its molecular weight (220.49 g/mol) compared to non-chlorinated analogues like 3-bromo-2-methylaniline (186.04 g/mol) . Boiling/Melting Points: Data gaps exist for the target compound, but halogenated analogues generally exhibit higher melting points due to increased polarity (e.g., 4-bromo-5-fluoro-2-methylaniline has a molecular weight of 204.04 g/mol and likely higher mp than non-fluorinated variants) .

Synthetic Utility :

- This compound is prioritized in cross-coupling reactions (e.g., Suzuki-Miyaura) for drug intermediates due to its balanced halogen reactivity .

- 3-Bromo-2-methylaniline , lacking chlorine, is less reactive in such applications but serves as a precursor for simpler derivatives .

Safety and Handling: Halogenated anilines require stringent safety protocols. For example, this compound necessitates glovebox handling to prevent exposure to moisture and air, as noted in commercial catalogs .

Research Findings

- Solubility : The compound’s solubility in polar aprotic solvents (e.g., DMF) is lower than that of 3-bromo-2-methylaniline , likely due to increased molecular mass and halogen density .

Biologische Aktivität

3-Bromo-5-chloro-2-methylaniline is an organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C₇H₈BrClN

- CAS Number : 1166756-72-4

- Molecular Weight : 219.50 g/mol

- Boiling Point : Approximately 237 °C

- Melting Point : 22 °C

- Density : 1.18 g/cm³

Biological Activity Overview

This compound has been investigated for various biological activities, including:

- Antimicrobial Properties : Compounds similar to this compound often exhibit antibacterial and antifungal activities due to their ability to interact with microbial cell membranes and inhibit essential cellular functions.

- Anticancer Potential : Research indicates that halogenated anilines can have anticancer properties, potentially through mechanisms involving the modulation of signaling pathways associated with cell proliferation and apoptosis .

The biological effects of this compound are attributed to its interactions with specific molecular targets. These interactions can influence various biochemical pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, leading to altered cellular activities.

- Receptor Modulation : It can bind to receptors, affecting their signaling pathways and ultimately influencing cellular responses.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several halogenated anilines, including this compound, against common bacterial strains. The results indicated that the compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Study 2: Cytotoxicity Assessment

In a cytotoxicity assay using human cancer cell lines, this compound demonstrated a dose-dependent reduction in cell viability.

| Concentration (µM) | Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

Toxicological Profile

While investigating the biological activity, it is crucial to consider the toxicological aspects:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.